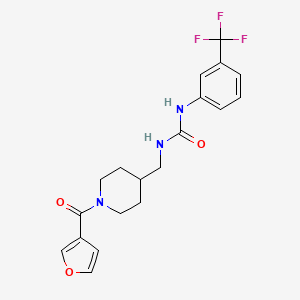
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a urea derivative that has been synthesized using various methods.
科学的研究の応用
Organic Synthesis and Chemical Properties
Research in the field of organic chemistry has focused on the steric protection and metalation of ureas with sterically protected carbonyl groups, including piperidine derivatives. These methods are essential for the development of complex organic molecules and have applications in medicinal chemistry and material science. The study by Hassel and Seebach (1978) highlights methods for the cleavage of sterically blocked carbonyl compounds, which could be applicable to a wide range of organic synthesis processes (Hassel & Seebach, 1978).
Pharmacological Applications
The compound's derivatives have been explored for their potential as inhibitors of the human and murine soluble epoxide hydrolase (sEH), a critical enzyme involved in inflammatory processes. The study by Rose et al. (2010) demonstrates that certain 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors significantly improve pharmacokinetic parameters and reduce hyperalgesia in vivo, indicating their potential for treating inflammatory pain (Rose et al., 2010).
Neuroinflammation and Imaging
The application of urea derivatives extends into the realm of neurology, where specific compounds have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This approach aids in the study of neuroinflammation and the contribution of microglia to neurological disorders. The work by Horti et al. (2019) on [11C]CPPC demonstrates the potential of such compounds in noninvasively imaging microglial activity in vivo, offering insights into neuroinflammatory processes in diseases like Alzheimer's and Parkinson's (Horti et al., 2019).
特性
IUPAC Name |
1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)15-2-1-3-16(10-15)24-18(27)23-11-13-4-7-25(8-5-13)17(26)14-6-9-28-12-14/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCWGMKEJXDPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

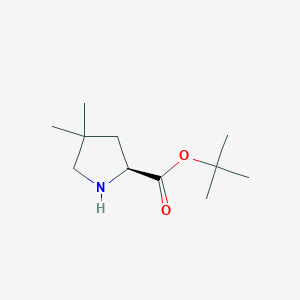
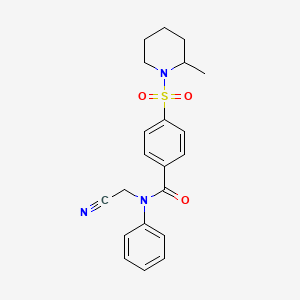
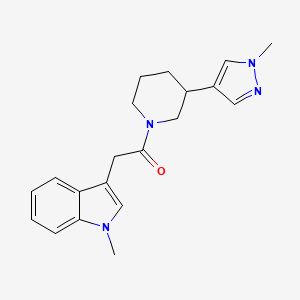
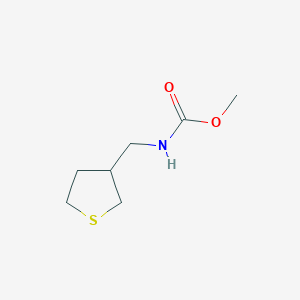
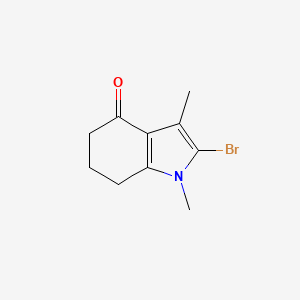
![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662828.png)
![1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662829.png)
![[5-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2662830.png)
![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride](/img/structure/B2662831.png)
![9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid](/img/structure/B2662836.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)
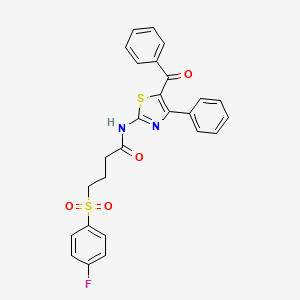
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2662842.png)
![1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole](/img/structure/B2662843.png)